Dienogest β-D-Glucuronide
Description
Properties
Molecular Formula |
C₂₆H₃₃NO₈ |
|---|---|
Molecular Weight |
487.54 |
Synonyms |
(17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile β-D-Glucuronide; |
Origin of Product |
United States |
Enzymatic Formation and Metabolic Pathways of Dienogest β D Glucuronide
Role of Hydroxylation and Reduction as Precursor Steps
Before glucuronidation can occur, dienogest (B1670515) typically undergoes Phase I metabolic reactions, principally hydroxylation and reduction. nih.govgeneesmiddeleninformatiebank.nl
Hydroxylation: This is a major metabolic pathway for dienogest, catalyzed predominantly by the cytochrome P450 enzyme CYP3A4. wikipedia.orgfda.govwikidoc.orgfda.govgeneesmiddeleninformatiebank.nlfda.govgenome.jp This process introduces hydroxyl (-OH) groups onto the dienogest molecule at various positions. nih.gov One identified metabolite is 6β-hydroxy-DNG. nih.gov
Reduction: The chemical structure of dienogest includes a Δ4-3-keto group, which can be a target for reduction reactions. wikipedia.orgnih.gov Studies in rabbits have also shown reduction of the 3-oxo group to a 3-hydroxy group and hydrogenation of double bonds. nih.govnih.gov
These initial modifications increase the polarity of the dienogest molecule and provide the necessary functional groups for the subsequent conjugation reactions.
Conjugation as a Detoxification and Elimination Strategy
Conjugation is a crucial Phase II metabolic process that renders xenobiotics, like dienogest and its metabolites, more water-soluble, facilitating their excretion. nih.govwikipedia.org This process involves the attachment of endogenous molecules, such as glucuronic acid, to the drug or its metabolites. wikipedia.org For dienogest, its metabolites are rapidly excreted, primarily as glucuronide and sulfate (B86663) conjugates. wikipedia.orggeneesmiddeleninformatiebank.nlcbg-meb.nl
Pharmacokinetic Disposition of Dienogest β D Glucuronide in Preclinical Models
Systemic Exposure and Distribution of Dienogest (B1670515) Glucuronides
While specific time-concentration profiles for Dienogest β-D-Glucuronide are not available, studies investigating the pharmacokinetics of radiolabeled Dienogest provide insights into the presence of its metabolites, including glucuronides, in various biological matrices of preclinical models such as rats, dogs, and monkeys.
Following oral administration of Dienogest in preclinical species, the parent drug is rapidly absorbed and extensively metabolized. cbg-meb.nlgeneesmiddeleninformatiebank.nl In plasma, unchanged Dienogest is the predominant circulating compound in monkeys and humans, whereas in rat plasma, both hydroxylated metabolites and an aromatic metabolite have been identified. cbg-meb.nlgeneesmiddeleninformatiebank.nl The concentration of total radioactivity in plasma is observed to be nearly three-fold higher than that of unchanged Dienogest, indicating the presence of significant levels of metabolites, which would include glucuronide conjugates. cbg-meb.nl
In urine, metabolites are excreted as free steroids, glucuronides, and sulfates. cbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl Following administration of radiolabeled Dienogest to female volunteers, analysis of urinary metabolites revealed that a significant portion of the radioactivity is associated with the glucuronide fraction. cbg-meb.nl Similarly, in preclinical species, the excretion of conjugated metabolites is a primary route of elimination. geneesmiddeleninformatiebank.nlwikipedia.org
Biliary excretion studies in rats and rabbits have shown that a substantial portion of the administered radioactivity, ranging from 30% to 50%, is excreted via the bile, which would contain Dienogest metabolites, including glucuronides. cbg-meb.nlgeneesmiddeleninformatiebank.nl
There is no specific information available in the reviewed literature regarding the apparent volume of distribution for this compound or the general class of Dienogest glucuronides in preclinical systems. The volume of distribution has been determined for the parent compound, Dienogest, across various species.
Table 1: Apparent Volume of Distribution of Dienogest in Preclinical Species
| Species | Volume of Distribution (L/kg) |
|---|---|
| Rats | 0.6 |
| Dogs | 0.6 |
| Rabbits | 3.2 |
Data sourced from preclinical studies. cbg-meb.nlgeneesmiddeleninformatiebank.nl
Elimination and Excretion Routes of Dienogest Glucuronides
The primary route of excretion for Dienogest and its metabolites in most preclinical species studied is via the urine. cbg-meb.nlgeneesmiddeleninformatiebank.nl After administration, Dienogest is extensively metabolized, and only a small fraction is excreted as the unchanged drug. cbg-meb.nlgeneesmiddeleninformatiebank.nl The metabolites are eliminated as conjugates, including glucuronides and sulfates. wikipedia.orgfda.gov In rats, monkeys, and rabbits, renal excretion of Dienogest metabolites is the predominant pathway. hpfb-dgpsa.ca The half-life of urinary metabolite excretion has been reported to be approximately 14 hours in humans, which is longer than the elimination half-life of the parent compound, suggesting a slower clearance of the metabolites. drugbank.com Specific renal clearance mechanisms for this compound have not been detailed in the available literature.
Biliary excretion is a significant route of elimination for Dienogest metabolites. cbg-meb.nlgeneesmiddeleninformatiebank.nl Studies in rats and rabbits have demonstrated that between 30% and 50% of the administered dose's radioactivity is excreted in the bile. cbg-meb.nlgeneesmiddeleninformatiebank.nl This biliary fraction would contain conjugated metabolites such as Dienogest glucuronides.
Evidence for the enterohepatic recirculation of Dienogest metabolites has been observed in rats and mice, as suggested by their plasma concentration-time curves. cbg-meb.nlgeneesmiddeleninformatiebank.nl Enterohepatic recirculation involves the excretion of glucuronide conjugates into the bile, followed by hydrolysis back to the parent compound by gut microbiota and subsequent reabsorption. This process can prolong the terminal half-life of the drug and its metabolites. nih.govnih.gov However, the specific contribution of this compound to this process has not been quantified.
Comparative Pharmacokinetic Analysis of Dienogest Glucuronides with Parent Dienogest in Preclinical Models
A direct comparative pharmacokinetic analysis of this compound and the parent drug, Dienogest, is not available. However, comparisons can be drawn between the parent drug and its metabolites as a collective group, which includes glucuronides.
The clearance of Dienogest metabolites is generally slower than that of the parent compound. cbg-meb.nl This is evidenced by the longer half-life of total radioactivity in plasma compared to unchanged Dienogest (7-13 hours for total radioactivity versus 5-9 hours for Dienogest). cbg-meb.nl In humans, the half-life of urinary metabolite excretion is approximately 14 hours, while the elimination half-life of Dienogest is around 9-10 hours. drugbank.com
The systemic exposure (Area Under the Curve, AUC) to total radioactivity (representing both parent drug and metabolites) is substantially higher than the exposure to unchanged Dienogest alone. cbg-meb.nl This indicates that a significant portion of the administered dose circulates in the form of metabolites, including glucuronides.
In terms of plasma protein binding, Dienogest is approximately 90% bound to albumin. wikipedia.orghpfb-dgpsa.ca The binding characteristics of its glucuronide metabolites have not been specifically reported. Generally, glucuronidation increases the hydrophilicity of compounds, which may alter their binding to plasma proteins.
Table 2: Comparative Pharmacokinetic Parameters of Dienogest and its Metabolites (Total Radioactivity)
| Parameter | Dienogest | Total Radioactivity (including Metabolites) | Species |
|---|---|---|---|
| Elimination Half-life (t1/2) | 5-9 hours | 7-13 hours | Rat, Rabbit, Dog, Monkey cbg-meb.nl |
| Systemic Exposure (AUC) | Lower | Higher (approx. 3-fold) | Human cbg-meb.nl |
| Primary Excretion Route | - | Renal | Rat, Monkey, Rabbit hpfb-dgpsa.ca |
Data represents a general comparison and is not specific to this compound.
Differences in Clearance Rates and Half-Lives
The pharmacokinetic profile of this compound, as part of the total metabolite pool, differs from that of the parent compound, Dienogest. Preclinical and clinical studies consistently report a longer half-life for the excreted metabolites compared to Dienogest itself.
The terminal disposition half-life of the parent drug, Dienogest, is approximately 9 to 11 hours. pom.go.idgeneesmiddeleninformatiebank.nlbayer.combsvgroup.combayer.com In contrast, the half-life for the excretion of its urinary metabolites, which prominently include this compound, is notably longer at 14 hours. pom.go.idgeneesmiddeleninformatiebank.nlbayer.combsvgroup.comdrugbank.com This indicates that while the parent drug is cleared from the plasma relatively quickly, its metabolites persist for a longer duration before complete elimination. cbg-meb.nl Studies in rabbits also confirmed the disposition of Dienogest and its metabolites, noting rapid elimination from plasma. cbg-meb.nlnih.gov
The metabolic clearance rate from serum for Dienogest has been established at approximately 64 mL/min. pom.go.idgeneesmiddeleninformatiebank.nlbayer.combsvgroup.comdrugbank.com Specific clearance rates for the this compound metabolite are not detailed in the available literature, however, the slower elimination (longer half-life) of the total metabolite pool suggests a different clearance dynamic compared to the parent compound.
| Compound | Parameter | Value | Species/Model |
|---|---|---|---|
| Dienogest (Parent Compound) | Terminal Half-Life (t½) | ~9-11 hours | General/Human |
| Dienogest Metabolites (incl. β-D-Glucuronide) | Urinary Excretion Half-Life (t½) | 14 hours | General/Human |
| Dienogest (Parent Compound) | Metabolic Clearance Rate (Cl/F) | 64 mL/min | General/Human |
Impact of Glucuronidation on Overall Dienogest Exposure and Disposition in Preclinical Systems
The process of forming this compound renders the molecule endocrinologically inactive. pom.go.idbayer.combsvgroup.comdrugbank.com This inactivation is crucial as it prevents prolonged progestogenic activity from its metabolites. Following oral administration, Dienogest is rapidly and almost completely absorbed, with a bioavailability of about 91%. pom.go.idgeneesmiddeleninformatiebank.nlbayer.com The absorbed drug is then quickly and completely metabolized. geneesmiddeleninformatiebank.nlbsvgroup.com
Investigative Studies on the Biological Activity and Functional Role of Dienogest β D Glucuronide Preclinical/mechanistic
Cellular and Molecular Effects of Dienogest (B1670515) β-D-Glucuronide in vitro
Direct investigations into the cellular and molecular effects of Dienogest β-D-Glucuronide in vitro are absent from the scientific literature. The prevailing view is that the metabolic conversion of dienogest to its glucuronide conjugate serves as a pathway for inactivation and elimination. drugbank.com
There are no available studies that have specifically examined the impact of this compound on cellular proliferation or apoptosis in any model systems. Research on the antiproliferative and pro-apoptotic effects has been conducted on the parent compound, dienogest, which is known to inhibit the proliferation of various cell types, including endometrial cells. Given the presumed inactivity of its metabolites, it is unlikely that this compound would demonstrate similar effects.
Specific data regarding the ability of this compound to modulate gene expression or protein signaling pathways is not available. The pharmacological activity of dienogest, including its effects on gene regulation, is attributed to its interaction with the progesterone (B1679170) receptor. As this compound is believed to be an inactive metabolite, it is not expected to have any significant impact on cellular signaling or gene expression.
In vivo Preclinical Assessment of this compound Bioactivity
While direct studies on this compound are lacking, extensive research in animal models has been conducted on Dienogest itself to evaluate its effects on hormone-dependent processes, particularly on endometrial tissue. These studies provide the foundational understanding of the drug's action, which is attributed to the parent molecule rather than its metabolites.
In a rat model of surgically induced endometriosis, oral administration of Dienogest demonstrated a potent inhibitory activity on the growth of endometrial lesions. nih.gov This provides supportive evidence for its efficacy in reducing endometriotic lesions. nih.gov Another study in rats with experimental endometriosis showed that Dienogest not only reduced the volume of endometrial implants but also modulated the immune system by increasing the natural killer activity of peritoneal and splenic cells. scispace.com
Furthermore, in a mouse model of endometrial carcinoma, Dienogest exhibited potent anticancer activity against endometrial neoplasms. nih.gov These findings in various animal models underscore the direct and potent progestagenic and antiproliferative effects of Dienogest on endometrial tissue. elsevierpure.commmsl.cznih.gov
Table 1: Effects of Dienogest in Animal Models of Endometriosis
| Animal Model | Key Findings | Reference |
|---|---|---|
| Rats with surgically induced endometriosis | Significant reduction in the total area of endometrial lesions. | nih.gov |
| Rats with autotransplanted endometrium | Reduced volume of endometrial implants and positive immunomodulatory effects. | scispace.com |
| Mice with endometrial neoplasms | Demonstrated potent anticancer activity against endometrial neoplasms. | nih.gov |
The current understanding is that Dienogest does not function as a prodrug; its pharmacological activity is attributed to the parent compound itself. nih.gov Studies on the metabolites of Dienogest have not revealed any with increased progestational activity compared to Dienogest. nih.gov The metabolites are rapidly eliminated from the plasma and are considered inactive. drugbank.comhres.ca
The pharmacological profile of Dienogest is characterized by a potent progestagenic effect on the endometrium, leading to tissue atrophy with prolonged use. drugbank.comnih.gov It also possesses antiandrogenic properties. nih.gov Dienogest binds to the progesterone receptor with a high affinity, which mediates its therapeutic effects, including the inhibition of ovulation and changes in the endometrium. nih.govpatsnap.com The lack of significant androgenic, mineralocorticoid, or glucocorticoid activity in vivo contributes to its specific progestational action. hres.ca
Table 2: Pharmacological Profile of Dienogest
| Pharmacological Effect | Description | Reference |
|---|---|---|
| Progestogenic Effect | Potent agonist at the progesterone receptor, leading to endometrial atrophy with prolonged use. | drugbank.comnih.gov |
| Antiandrogenic Activity | Exhibits antiandrogenic effects. | nih.gov |
| Ovulation Inhibition | Suppresses ovulation by inhibiting the secretion of gonadotropins. | patsnap.com |
| Other Hormonal Activities | No significant androgenic, mineralocorticoid, or glucocorticoid activity in vivo. | hres.ca |
Advanced Analytical Methodologies for Dienogest β D Glucuronide Characterization
Chromatographic Separation Techniques
Effective separation of Dienogest (B1670515) β-D-glucuronide from its parent compound and other endogenous substances is critical for accurate analysis. This is primarily achieved through advanced liquid chromatography techniques.
Liquid Chromatography (HPLC, UPLC) Method Development and Optimization
The development of robust High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods is fundamental for the reliable analysis of Dienogest β-D-glucuronide. Method development typically begins with the selection of a suitable stationary phase and mobile phase combination to achieve optimal separation. Key parameters that are meticulously optimized include the mobile phase composition, pH, gradient elution profile, flow rate, and column temperature.
Optimization is a systematic process aimed at maximizing peak resolution, minimizing peak broadening, and achieving a reasonable analysis time. For complex biological samples, a crucial aspect of method development is ensuring the separation of the analyte from potentially interfering matrix components. UPLC systems, with their ability to use smaller particle-sized columns and operate at higher pressures, offer significant advantages in terms of resolution, sensitivity, and speed compared to traditional HPLC.
Stationary Phase Selection and Mobile Phase Gradients for Glucuronide Separation
The choice of stationary phase is critical for the successful separation of polar metabolites like this compound. Reversed-phase chromatography is the most common approach, with C18 (octadecylsilyl) columns being a popular initial choice due to their versatility. However, for polar compounds that may exhibit poor retention on traditional C18 phases, other stationary phases such as phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention.
The mobile phase typically consists of an aqueous component and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). To improve peak shape and ionization efficiency in mass spectrometry, additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are often included in the aqueous phase. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is essential for eluting both the polar glucuronide metabolite and the less polar parent drug, dienogest, within a single run while maintaining good peak shape.
Table 1: Representative UPLC Gradient for this compound Separation
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 10 | 90 |
| 9.0 | 0.4 | 10 | 90 |
| 9.1 | 0.4 | 95 | 5 |
| 12.0 | 0.4 | 95 | 5 |
Note: This is a representative gradient and may require optimization based on the specific column and system used.
Supercritical Fluid Chromatography (SFC) Applications for Polar Metabolites
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to liquid chromatography for the analysis of a wide range of compounds, including polar metabolites. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC.
For the analysis of polar compounds like glucuronides, a polar co-solvent (modifier), such as methanol, is added to the CO2 to increase the mobile phase polarity and facilitate analyte elution. The separation in SFC is influenced by several parameters, including the composition of the mobile phase (CO2 and modifier), the type of stationary phase, the column temperature, and the back pressure. SFC can offer unique selectivity for steroid glucuronides and is particularly advantageous for chiral separations.
Mass Spectrometric Detection and Structural Elucidation
Mass spectrometry (MS) coupled with liquid chromatography is the definitive technique for the detection and structural elucidation of drug metabolites. Its high sensitivity and specificity make it indispensable for analyzing complex biological samples.
Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Quantification
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For quantitative analysis, tandem mass spectrometry (MS/MS) is employed, typically in the multiple reaction monitoring (MRM) mode. In MRM, the first mass analyzer (quadrupole) is set to select the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell. The second mass analyzer is then set to monitor for a specific product ion that is characteristic of the analyte. This highly selective process significantly reduces background noise and allows for sensitive and accurate quantification, even at low concentrations in complex matrices. The analysis of steroid glucuronides is often performed in the negative ion mode, as the glucuronic acid moiety is readily deprotonated.
High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS), using instruments such as time-of-flight (TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements for both precursor and product ions. This capability is invaluable for the structural elucidation of unknown metabolites. The accurate mass measurement allows for the determination of the elemental composition of an ion, which greatly aids in its identification.
Fragmentation analysis using HRMS provides detailed structural information about the metabolite. A characteristic fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176.0321 Da). By analyzing the fragmentation pattern of the this compound precursor ion, the structure of the aglycone (dienogest) can be confirmed, and the site of glucuronidation can often be inferred.
Table 2: Representative High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Fragment Structure |
| [M-H]⁻ | 486.2235 | 486.2230 | -1.0 | Intact this compound |
| [M-H-C₆H₈O₆]⁻ | 310.1918 | 310.1915 | -1.0 | Dienogest Aglycone |
| C₆H₇O₆⁻ | 175.0248 | 175.0245 | -1.7 | Fragment of Glucuronic Acid |
Note: The m/z values and mass errors are representative and may vary slightly depending on the instrument and calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for the unambiguous structural elucidation of metabolites, including this compound. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be established.
For this compound, ¹H NMR spectroscopy provides critical information. The anomeric proton (H-1') of the glucuronic acid moiety is particularly diagnostic, typically appearing as a doublet in the region of 4.5-5.5 ppm. The coupling constant (J-value) of this signal is indicative of the stereochemical orientation of the glycosidic bond; a J-value of approximately 7-8 Hz confirms the β-configuration, which is characteristic of enzymatic glucuronidation. Other protons on the glucuronide ring resonate in the 3.0-4.0 ppm range. Protons on the Dienogest steroid core would show characteristic shifts, with notable signals for the vinyl proton, angular methyl groups, and protons adjacent to the ketone and hydroxyl groups, though some may be shifted compared to the parent drug due to the presence of the glucuronide moiety.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The anomeric carbon (C-1') of the glucuronide is typically observed around 100-105 ppm. The carbon attached to the glycosidic linkage on the Dienogest molecule (at the C-17 position) would exhibit a downfield shift compared to its position in the parent Dienogest molecule, confirming the site of conjugation. Other carbons of the glucuronic acid, including the carboxyl carbon (C-6'), would appear at characteristic chemical shifts, generally between 60-80 ppm and around 175 ppm, respectively. researchgate.net
Two-dimensional NMR experiments are crucial for assembling the complete structure. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) C-H correlations. An HMBC correlation between the anomeric proton (H-1') of the glucuronide and the C-17 of the Dienogest steroid core would provide unequivocal evidence for the location of the glucuronidation.
Table 1: Typical NMR Chemical Shift Ranges for Structural Moieties in this compound This table presents expected chemical shift ranges based on general principles of NMR spectroscopy for steroid glucuronides. Actual values may vary based on solvent and experimental conditions.
| Atom | Moiety | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| H-1' | Glucuronide | 4.5 - 5.5 (d, J ≈ 7-8 Hz) | N/A |
| H-2' to H-5' | Glucuronide | 3.0 - 4.0 | N/A |
| C-1' | Glucuronide | N/A | 100 - 105 |
| C-2' to C-5' | Glucuronide | N/A | 70 - 85 |
| C-6' | Glucuronide | N/A | ~175 |
| Angular CH₃ | Dienogest | 0.8 - 1.2 | 15 - 25 |
| Steroid skeleton CH, CH₂ | Dienogest | 1.0 - 2.5 | 20 - 60 |
| H-17 | Dienogest | Shifted downfield from parent | N/A |
| C-17 | Dienogest | N/A | Shifted downfield from parent |
Sample Preparation Strategies for Diverse Biological Matrices
The accurate quantification of this compound in biological matrices such as plasma, serum, or urine necessitates a robust sample preparation strategy. The primary goals are to remove interfering endogenous components like proteins and lipids, concentrate the analyte, and ensure its stability throughout the process. zellx.de
Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation, Salting-Out Assisted Liquid-Liquid Extraction)
Several techniques are employed for the extraction of steroid glucuronides from biological samples, each with distinct advantages and limitations.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique for cleaning up and concentrating analytes. For a relatively polar conjugate like this compound, a reversed-phase sorbent (e.g., C18) is commonly used. The process involves conditioning the sorbent (e.g., with methanol and water), loading the pre-treated biological sample, washing away interferences with a weak solvent (e.g., water or low-percentage methanol), and finally eluting the analyte of interest with a stronger organic solvent (e.g., methanol or acetonitrile). nih.gov
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. arborassays.com For steroid glucuronides, which are more polar than their parent aglycones, a mixture of a polar organic solvent and a non-polar solvent, or the addition of salt to the aqueous phase, may be necessary to achieve efficient extraction. nih.gov Common solvents include ethyl acetate or mixtures containing alcohols. arborassays.com The process can be time-consuming and may require evaporation and reconstitution steps. mdpi.com
Protein Precipitation (PPT): This is one of the simplest methods for removing proteins from plasma or serum samples. phenomenex.com It involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins. phenomenex.comnih.gov After centrifugation, the supernatant containing the analyte can be directly analyzed or further processed. While fast and straightforward, PPT can be less clean than SPE or LLE, potentially leading to matrix effects in LC-MS/MS analysis. nih.gov
Salting-Out Assisted Liquid-Liquid Extraction (SALLE): SALLE is a modification of LLE that combines the simplicity of PPT with higher extraction efficiency. mdpi.comnih.gov The technique involves adding a water-miscible solvent (like acetonitrile) to the aqueous biological sample, followed by the addition of a high amount of salt (e.g., ammonium sulfate (B86663) or sodium chloride). unipd.itresearchgate.net The salt drastically reduces the solubility of the organic solvent in the aqueous phase, causing a phase separation. semanticscholar.org The analyte partitions into the organic layer, which can then be isolated. SALLE is effective for a wide range of analytes, including hydrophilic compounds, and often provides cleaner extracts than PPT. nih.gov
Considerations for Glucuronide Stability and Recovery in Sample Preparation
Glucuronide conjugates can be susceptible to degradation during sample collection, storage, and processing. tandfonline.com Maintaining the integrity of this compound is paramount for accurate quantification.
Key factors affecting stability include pH, temperature, and enzymatic activity. semanticscholar.orgresearchgate.net O-glucuronides can be labile and may hydrolyze back to the parent drug under strong acidic or basic conditions. Furthermore, endogenous β-glucuronidase enzymes, present in certain matrices like urine or plasma, can cleave the glucuronide moiety. mdpi.com
To mitigate degradation, several precautions are necessary:
Temperature Control: Samples should be processed on ice and stored at low temperatures (e.g., -80°C) to minimize both chemical and enzymatic degradation. nih.gov
pH Adjustment: Buffering the sample to a neutral or slightly acidic pH (e.g., pH 5-6) can help prevent chemical hydrolysis. tandfonline.com
Enzyme Inhibition: If enzymatic degradation is a concern, inhibitors of β-glucuronidase can be added to the sample immediately after collection.
Minimizing Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as it can accelerate degradation. researchgate.net
Recovery of the analyte is also a critical consideration. The choice of extraction solvent, its volume, the pH of the sample, and the type of SPE sorbent must be optimized to ensure that a high and consistent percentage of this compound is recovered from the matrix.
Method Validation and Quantitative Performance
Once an analytical method, typically Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), is developed, it must be rigorously validated to ensure its reliability for quantitative analysis. Validation is performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Establishing Linearity, Sensitivity (Limit of Quantification, Limit of Detection), and Dynamic Range
Linearity and Dynamic Range: Linearity demonstrates the direct proportionality between the analytical signal and the concentration of the analyte over a specified range. A calibration curve is generated by analyzing a series of standards at different known concentrations. The relationship is typically assessed by a weighted linear regression analysis. The dynamic range of the assay is the concentration span from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ), within which the method is linear, accurate, and precise. A correlation coefficient (r²) of ≥0.99 is generally required. scirp.org
Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy. The Limit of Quantification (LOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. researchgate.net For bioanalytical assays, the precision (%CV) at the LOQ should not exceed 20%, and the accuracy should be within ±20% of the nominal value.
Table 2: Example Linearity and Sensitivity Data for a this compound Assay This table represents typical validation data for a hypothetical LC-MS/MS method.
| Parameter | Value |
| Dynamic Range | 0.5 - 500 ng/mL |
| Regression Equation | y = 15000x + 250 |
| Correlation Coefficient (r²) | 0.998 |
| Weighting Factor | 1/x² |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Assessment of Accuracy, Precision, and Reproducibility (Intra-day, Inter-day)
Accuracy and Precision: These parameters are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (typically low, medium, and high) in replicate.
Accuracy refers to the closeness of the mean measured concentration to the true nominal concentration, expressed as a percentage of the nominal value. The acceptance criterion is typically within ±15% (±20% at the LOQ).
Precision measures the degree of scatter or agreement between replicate measurements, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). The acceptance criterion is a %CV of ≤15% (≤20% at the LOQ).
Reproducibility: The reproducibility of the method is evaluated through intra-day and inter-day assessments.
Intra-day (within-run) precision and accuracy are determined by analyzing multiple replicates of QC samples in a single analytical run.
Inter-day (between-run) precision and accuracy are determined by analyzing QC samples on at least three different days to assess the method's robustness over time. scirp.org
Table 3: Example Intra-day and Inter-day Precision and Accuracy Data This table represents typical validation data for a hypothetical LC-MS/MS method.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 108.2 | 9.5 | 105.4 | 12.1 |
| Low | 1.5 | 102.5 | 6.8 | 101.7 | 8.3 |
| Medium | 75 | 98.9 | 4.1 | 99.5 | 5.6 |
| High | 400 | 101.3 | 3.5 | 102.0 | 4.9 |
Long-Term Stability and Storage Conditions of this compound Analyte
Establishing the long-term stability of an analyte in a given biological matrix is essential to ensure that the sample integrity is maintained from the time of collection to the time of analysis. nih.gov This involves storing spiked matrix samples at specific temperatures for extended periods and then analyzing them to determine the analyte's degradation over time.
For this compound, stability would need to be evaluated under various conditions that mimic sample handling and storage. This includes assessing stability in the biological matrix (e.g., plasma) at different storage temperatures, such as -20°C and -80°C. The stability is determined by comparing the mean concentration of the stored samples against that of freshly prepared samples. The analyte is considered stable if the deviation is within an acceptable range, typically ±15% of the nominal concentration. The potential for back-conversion of a glucuronide metabolite to the parent drug during storage or analysis is also a critical factor to evaluate. europa.eu
Table 2: Illustrative Data for Long-Term Stability Assessment The following table is a hypothetical representation based on standard bioanalytical validation criteria, as specific experimental data for this compound is not publicly available.
Interactions of Dienogest β D Glucuronide with Biological Systems Beyond Host Metabolism
Role of Microbiota-Derived β-Glucuronidases in Metabolite Hydrolysis
Following its administration, dienogest (B1670515) undergoes extensive metabolism, primarily in the liver. A key phase II metabolic reaction is glucuronidation, where a glucuronic acid moiety is attached to dienogest or its hydroxylated metabolites, forming more water-soluble compounds such as Dienogest β-D-Glucuronide. These glucuronide conjugates are then excreted from the liver into the bile and subsequently enter the gastrointestinal tract.
Within the gut, a diverse array of bacteria produces a variety of enzymes, including β-glucuronidases. These microbial enzymes play a crucial role in the deconjugation of glucuronidated compounds. Specifically, microbiota-derived β-glucuronidases can hydrolyze the glucuronic acid from this compound. This enzymatic action cleaves the conjugate, releasing the parent dienogest or its active metabolite back into the intestinal lumen. This process is a critical step that precedes the potential reabsorption of the active compound. The gut microbiota essentially acts as a "reactivator" of the inert glucuronidated form of dienogest.
While direct studies specifically isolating and characterizing the hydrolysis of this compound by specific gut bacterial strains are not extensively documented, the general mechanism of drug-glucuronide deconjugation by the gut microbiome is a well-established phenomenon in pharmacology. This process is known to significantly impact the pharmacokinetics of numerous drugs that undergo glucuronidation.
Implications for Enterohepatic Recycling of Dienogest and its Glucuronide
The hydrolysis of this compound by gut microbial β-glucuronidases is a pivotal event in the enterohepatic recycling of dienogest. Enterohepatic circulation is a process where a compound is excreted from the liver into the bile, enters the intestine, is reabsorbed back into the portal circulation, and returns to the liver. This recycling process can significantly extend the half-life and systemic exposure of a drug.
For dienogest, the cycle can be summarized as follows:
Dienogest is metabolized in the liver, and this compound is formed.
this compound is excreted into the bile and enters the small intestine.
In the intestine, gut microbiota-derived β-glucuronidases hydrolyze this compound, releasing the active dienogest.
The liberated dienogest, being more lipophilic than its glucuronide conjugate, can be reabsorbed across the intestinal mucosa into the portal vein.
The reabsorbed dienogest returns to the liver, where it can re-enter systemic circulation or undergo another round of metabolism and excretion.
Influence on Gut Microbiome Composition and Function
Recent research has begun to shed light on the reciprocal relationship between dienogest and the gut microbiome, indicating that dienogest therapy can modulate the composition of the gut microbial community. Studies in patients with endometriosis have revealed specific changes in the gut microbiota following treatment with dienogest.
A notable finding is the significant reduction in the Bacillota to Bacteroidota ratio in patients undergoing dienogest therapy. nih.gov This shift is driven by a decrease in certain opportunistic pathogens and an increase in commensal, beneficial bacteria. For instance, a decrease in Staphylococcus species and an increase in Lactobacillus species and Collinsella aerofaciens have been observed. nih.gov Collinsella aerofaciens is recognized as a producer of butyrate, a short-chain fatty acid (SCFA) that plays a crucial role in maintaining gut barrier integrity and has anti-inflammatory properties.
The table below summarizes the observed changes in the gut microbiota composition during dienogest therapy based on recent findings.
| Microbial Group/Species | Change During Dienogest Therapy | Potential Functional Implication |
|---|---|---|
| Bacillota/Bacteroidota Ratio | Significant Decrease. nih.gov | Shift towards a healthier gut microbiome composition. |
| Staphylococcus spp. | Decreased. nih.gov | Reduction of opportunistic pathogens. |
| Lactobacillus spp. | Increased. nih.gov | Increase in beneficial commensal bacteria. |
| Collinsella aerofaciens | Increased. nih.gov | Enhanced production of butyrate, supporting gut health. |
| Facultative Anaerobes (e.g., Enterococcus spp.) | Reduction observed. nih.gov | Decrease in potentially pathogenic bacteria. |
| Bacteroidota | Trend towards higher titers. nih.gov | Increase in a phylum often associated with a lean phenotype and fiber degradation. |
These alterations in the gut microbiome composition suggest that the therapeutic effects of dienogest may extend beyond its direct hormonal actions. By fostering a gut environment that is less inflammatory and has enhanced barrier function, dienogest may indirectly contribute to the alleviation of symptoms in conditions like endometriosis, where systemic inflammation is a key factor. However, it is important to note that while these associations are compelling, further research is needed to fully elucidate the causal relationships and the precise mechanisms underlying these microbial shifts.
Future Research Directions and Unexplored Avenues for Dienogest β D Glucuronide
Investigation of Unidentified Dienogest (B1670515) Glucuronide Isomers and Stereochemistry
The formation of glucuronide conjugates can result in various isomers, including regioisomers and stereoisomers, which may exhibit different pharmacological and toxicological profiles. For Dienogest, which possesses multiple potential sites for glucuronidation, a thorough investigation into the isomeric forms of its glucuronide metabolites is warranted.
Future research should focus on:
Identification of Regioisomers: Determining the exact position of glucuronic acid attachment on the Dienogest molecule is fundamental. Advanced analytical techniques such as tandem mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the structures of different regioisomers.
Stereochemical Analysis: Glucuronidation of chiral drugs can lead to the formation of diastereomers, which may have different biological properties. Given the stereochemistry of Dienogest, it is crucial to investigate the stereoselectivity of the glucuronidation process and to characterize the individual stereoisomers of Dienogest β-D-Glucuronide. Incorrect representation of stereochemistry is a recurring issue in scientific literature, highlighting the need for careful and accurate structural elucidation. The spatial arrangement of atoms within these isomers can significantly influence their interaction with biological targets.
Table 1: Potential Areas of Investigation for Dienogest Glucuronide Isomers
| Research Area | Methodologies | Rationale |
|---|---|---|
| Regioisomer Identification | Tandem Mass Spectrometry (MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the precise attachment points of the glucuronide moiety on the Dienogest molecule. |
| Stereoisomer Characterization | Chiral Chromatography, Circular Dichroism, X-ray Crystallography | To separate and characterize the different stereoisomers resulting from the glucuronidation of the chiral Dienogest molecule. |
Deeper Understanding of Glucuronide Transport Mechanisms (Uptake and Efflux Transporters)
The distribution and elimination of drug glucuronides are heavily reliant on transport proteins. These hydrophilic metabolites require specific transporters to cross cellular membranes. A comprehensive understanding of the uptake and efflux transporters involved in the disposition of this compound is essential.
Key research avenues include:
Identification of Uptake Transporters: Organic anion transporting polypeptides (OATPs) are crucial for the uptake of drugs and their metabolites into tissues like the liver and kidneys. Investigating the role of various OATP isoforms (e.g., OATP1B1, OATP1B3) in the hepatic and renal uptake of this compound will provide insights into its organ clearance.
Characterization of Efflux Transporters: Multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) are key efflux transporters that mediate the excretion of glucuronide conjugates into bile and urine. Studies on androgen glucuronides have shown the involvement of MRP2 and MRP3 in their efflux. Research should aim to identify the specific MRP and BCRP transporters responsible for the biliary and renal elimination of this compound.
Table 2: Key Transporters in Glucuronide Disposition and Their Potential Role for this compound
| Transporter Family | Specific Transporters | Location | Potential Role in this compound Disposition |
|---|---|---|---|
| Organic Anion Transporting Polypeptides (OATPs) | OATP1B1, OATP1B3, OATP2B1 | Liver, Intestine | Hepatic uptake from sinusoidal blood. |
| Multidrug Resistance-Associated Proteins (MRPs) | MRP2, MRP3, MRP4 | Liver (canalicular and basolateral membranes), Kidney, Intestine | Biliary and urinary excretion, efflux from enterocytes. |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Liver (canalicular membrane), Intestine, Blood-Brain Barrier | Biliary excretion and limiting intestinal absorption. |
Characterization of Potential Low-Level Biological Activities of Glucuronide Conjugates
While glucuronide metabolites are often considered inactive, there is growing evidence that some can possess biological activity. For instance, certain steroid glucuronides have been shown to interact with cellular signaling pathways. Therefore, the potential for this compound to exert its own biological effects should not be dismissed.
Future studies should explore:
Receptor Binding Assays: Investigating the binding affinity of this compound to various steroid hormone receptors (e.g., progesterone (B1679170), estrogen, androgen receptors) is a critical first step. While dienogest itself has a high affinity for the progesterone receptor, its glucuronide may have a different binding profile.
Functional Assays: Cellular assays can be utilized to determine if this compound can activate or inhibit receptor-mediated signaling pathways. For example, studies on estradiol (B170435) glucuronides have demonstrated their ability to act as agonists for Toll-like receptor 4.
Enzyme Inhibition Studies: Assessing the potential of this compound to inhibit key drug-metabolizing enzymes could reveal potential drug-drug interactions.
Development of Novel in vitro and in vivo Models for Glucuronide Research
Advancing our understanding of this compound requires the development and utilization of sophisticated research models.
In Vitro Models:
Hepatocytes: Primary human hepatocytes are a valuable tool for studying hepatic metabolism and transport. Sandwich-cultured hepatocytes, in particular, can be used to investigate the hepatobiliary disposition of metabolites.
Recombinant Enzymes: Using recombinant UDP-glucuronosyltransferase (UGT) enzymes can help identify the specific isoforms responsible for Dienogest glucuronidation.
Transporter-Expressing Cell Lines: Cell lines overexpressing specific uptake (e.g., OATPs) or efflux (e.g., MRPs, BCRP) transporters can be used to definitively identify the transporters involved in the disposition of this compound.
In Vivo Models:
Stable Isotope Labeling: The use of isotopically labeled Dienogest can facilitate the tracing and quantification of its glucuronide metabolite in complex biological matrices.
Predictive Modeling of Glucuronide Disposition Across Species and Physiologies
Predictive modeling plays an increasingly important role in drug development, helping to anticipate the pharmacokinetic behavior of drugs and their metabolites in humans.
Future efforts in this area should include:
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate physiological, physicochemical, and in vitro data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. Developing a PBPK model for Dienogest that incorporates the formation and transport of its glucuronide metabolite would be a powerful tool for predicting its disposition in various populations and disease states.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the substrate specificity of UGT isoforms and transporters for a range of compounds, including Dienogest and its potential metabolites.
Machine Learning Approaches: Advanced machine learning algorithms can be trained on existing drug metabolism and transport data to build predictive models for the disposition of new chemical entities and their metabolites.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Dienogest |
| This compound |
| Estradiol |
| Estradiol-3-glucuronide |
| Estradiol-17-glucuronide |
| Androsterone |
| Dehydroepiandrosterone |
| Epitestosterone |
| Etiocholanolone |
| Testosterone |
| Corticosterone |
| Corticosterone-21-glucuronide |
| Progesterone |
| Morphine |
| Ethyl glucuronide |
Q & A
Basic: What are the standard analytical methods for detecting Dienogest β-D-Glucuronide in biological matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in plasma, serum, and urine. Key steps include:
- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation using acetonitrile to isolate the metabolite .
- Chromatography : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate glucuronides from matrix interferents .
- Detection : Multiple reaction monitoring (MRM) transitions specific to the glucuronide’s molecular ion (e.g., m/z transitions validated against reference standards) .
Validation Parameters : Include linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) to ensure reproducibility .
Basic: How is this compound synthesized and purified for research use?
Methodological Answer:
- Chemical Synthesis : Dienogest is enzymatically glucuronidated using recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9 or UGT2B7) in vitro. Incubation conditions: 37°C, pH 7.4, with uridine diphosphate glucuronic acid (UDPGA) as a cofactor .
- Purification : Semi-preparative HPLC with a C18 column and isocratic elution (methanol:water = 65:35) to isolate the glucuronide. Purity (>95%) is confirmed via NMR and high-resolution MS .
Advanced: What experimental designs address discrepancies in glucuronide quantification across analytical platforms?
Methodological Answer:
Discrepancies often arise from:
- Matrix Effects : Use stable isotope-labeled internal standards (e.g., deuterated this compound) to correct for ion suppression/enhancement in LC-MS .
- Enzymatic Hydrolysis : Validate β-glucuronidase specificity (e.g., E. coli vs. Helix pomatia) to avoid unintended cleavage of isomeric glucuronides .
- Cross-Platform Calibration : Harmonize results by analyzing shared reference materials (e.g., NIST-certified glucuronides) on LC-MS, GC-MS, and ELISA platforms .
Advanced: How can NMR spectroscopy confirm the structural integrity of synthesized this compound?
Methodological Answer:
- 1H/13C NMR Analysis : Compare chemical shifts to published data for β-D-glucuronide moieties (e.g., anomeric proton at δ 5.6–5.8 ppm, J = 7–8 Hz) .
- NOESY/ROESY : Detect through-space correlations between Dienogest’s steroid backbone and glucuronide’s C1 hydroxyl to confirm conjugation site .
- Quantitative NMR (qNMR) : Use maleic acid as an internal standard for purity assessment (>98%) .
Basic: What is the role of UGT enzymes in this compound formation?
Methodological Answer:
UGT1A9 and UGT2B7 are primary isoforms catalyzing Dienogest glucuronidation. Key steps:
- Enzyme Kinetics : Determine Km and Vmax using human liver microsomes (HLMs) or recombinant UGTs. Typical Km values range 50–200 µM .
- Inhibition Studies : Co-incubate with UGT inhibitors (e.g., fluconazole for UGT2B7) to confirm isoform specificity .
Advanced: What in vitro models study the enterohepatic recirculation of this compound?
Methodological Answer:
- Caco-2 Cell Monolayers : Assess intestinal permeability (Papp) of the glucuronide. Low Papp (<1 × 10⁻⁶ cm/s) suggests limited absorption, favoring fecal excretion .
- Hepatocyte Co-Cultures : Measure glucuronide hydrolysis by β-glucuronidase in the gut lumen, followed by reabsorption of liberated Dienogest .
- Microphysiological Systems : Multi-organ chips simulate liver-intestine interactions to model recirculation dynamics .
Basic: How does glucuronidation affect Dienogest’s pharmacokinetic profile?
Methodological Answer:
- Increased Solubility : Glucuronidation enhances water solubility, reducing log P by ~2 units (e.g., from 3.5 to 1.5) and promoting renal excretion .
- Half-Life Reduction : Glucuronides typically exhibit shorter t½ (e.g., 6–8 hours) vs. parent Dienogest (10–12 hours) due to rapid clearance .
Advanced: How to resolve isomeric glucuronides in Dienogest metabolism studies?
Methodological Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with ethanol/hexane mobile phases to separate α- and β-anomers .
- Enzymatic Fingerprinting : Treat samples with β-glucuronidase (specific for β-linked conjugates) and compare hydrolysis rates to differentiate isomers .
Basic: What are key considerations in optimizing extraction protocols for this compound?
Methodological Answer:
- Acidification : Adjust plasma pH to 3–4 with formic acid to stabilize the glucuronide and prevent enzymatic degradation .
- SPE Sorbents : Mixed-mode (C18 + ion-exchange) sorbents improve recovery (>90%) by retaining polar glucuronides .
Advanced: What statistical approaches validate non-inferiority in this compound efficacy studies?
Methodological Answer:
- Per-Protocol Analysis : Predefine margins (e.g., ΔVAS ≤15 mm for pain scores) and use one-sided t-tests (α = 2.5%) to confirm non-inferiority vs. active controls .
- Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses of glucuronide pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
